Cas no 2172540-23-5 (6-methyl-3-nitropyridin-2-yl chloroformate)

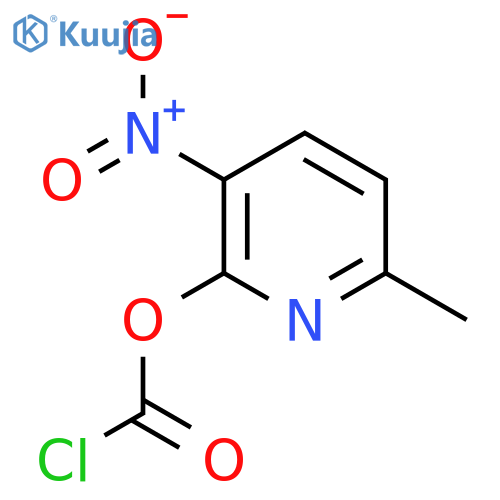

2172540-23-5 structure

商品名:6-methyl-3-nitropyridin-2-yl chloroformate

6-methyl-3-nitropyridin-2-yl chloroformate 化学的及び物理的性質

名前と識別子

-

- 6-methyl-3-nitropyridin-2-yl chloroformate

- EN300-1613093

- 2172540-23-5

-

- インチ: 1S/C7H5ClN2O4/c1-4-2-3-5(10(12)13)6(9-4)14-7(8)11/h2-3H,1H3

- InChIKey: CQLGAKGKWSAECJ-UHFFFAOYSA-N

- ほほえんだ: ClC(=O)OC1=C(C=CC(C)=N1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 215.9937843g/mol

- どういたいしつりょう: 215.9937843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 85Ų

6-methyl-3-nitropyridin-2-yl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613093-0.1g |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 0.1g |

$956.0 | 2023-06-04 | ||

| Enamine | EN300-1613093-5.0g |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 5g |

$3147.0 | 2023-06-04 | ||

| Enamine | EN300-1613093-250mg |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 250mg |

$999.0 | 2023-09-23 | ||

| Enamine | EN300-1613093-500mg |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 500mg |

$1043.0 | 2023-09-23 | ||

| Enamine | EN300-1613093-0.05g |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 0.05g |

$912.0 | 2023-06-04 | ||

| Enamine | EN300-1613093-0.25g |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 0.25g |

$999.0 | 2023-06-04 | ||

| Enamine | EN300-1613093-2.5g |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 2.5g |

$2127.0 | 2023-06-04 | ||

| Enamine | EN300-1613093-50mg |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 50mg |

$912.0 | 2023-09-23 | ||

| Enamine | EN300-1613093-10000mg |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 10000mg |

$4667.0 | 2023-09-23 | ||

| Enamine | EN300-1613093-5000mg |

6-methyl-3-nitropyridin-2-yl chloroformate |

2172540-23-5 | 5000mg |

$3147.0 | 2023-09-23 |

6-methyl-3-nitropyridin-2-yl chloroformate 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

2172540-23-5 (6-methyl-3-nitropyridin-2-yl chloroformate) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬